molecular formula C12H22N2O3 B7865221 6-[(Piperidine-1-carbonyl)amino]hexanoic acid

6-[(Piperidine-1-carbonyl)amino]hexanoic acid

Cat. No.: B7865221
M. Wt: 242.31 g/mol
InChI Key: WQVWKXRLNQJDIY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Piperidine-1-carbonyl)amino]hexanoic acid typically involves the reaction of piperidine-1-carbonyl chloride with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-[(Piperidine-1-carbonyl)amino]hexanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Piperidine-1-carboxylic acid, hexanoic acid derivatives.

  • Reduction: Piperidine-1-amine, hexanoic alcohol derivatives.

  • Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

Chemistry: In chemistry, 6-[(Piperidine-1-carbonyl)amino]hexanoic acid is used as an intermediate in the synthesis of more complex molecules. Its amide bond and piperidine ring make it a versatile building block for pharmaceuticals and other organic compounds.

Biology: In biological research, this compound can be used to study protein interactions and enzyme activities. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins for experimental purposes.

Medicine: The compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents. Research is ongoing to explore its use in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its unique properties contribute to the development of advanced materials with improved performance.

Mechanism of Action

The mechanism by which 6-[(Piperidine-1-carbonyl)amino]hexanoic acid exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors. The piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing the compound's activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

  • 6-[(Pyrrolidine-1-carbonyl)amino]hexanoic acid: Similar structure with a pyrrolidine ring instead of piperidine.

  • 6-[(Morpholine-1-carbonyl)amino]hexanoic acid: Contains a morpholine ring, differing in ring size and electronic properties.

Uniqueness: 6-[(Piperidine-1-carbonyl)amino]hexanoic acid stands out due to its piperidine ring, which provides unique chemical and biological properties compared to other similar compounds. Its ability to form stable amide bonds and interact with various biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-(piperidine-1-carbonylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c15-11(16)7-3-1-4-8-13-12(17)14-9-5-2-6-10-14/h1-10H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVWKXRLNQJDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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